molecular formula C10H8N2O4 B11786947 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

Cat. No.: B11786947
M. Wt: 220.18 g/mol
InChI Key: MBEVUOFRZCEXJH-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular framework of 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid comprises a furan ring substituted at the 2-position by a carboxylic acid group and at the 5-position by a 1-methylpyrazole-3-carbonyl moiety. This arrangement creates a planar conjugated system, facilitated by the π-electron-rich furan and pyrazole rings. The carbonyl bridge between the two heterocycles enables resonance stabilization, which influences both reactivity and intermolecular interactions.

Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous furan-pyrazole hybrids reveal monoclinic crystal systems with space group P2₁/c, characterized by unit cell parameters approximating a = 9.3 Å, b = 20.7 Å, c = 10.6 Å, and β = 112.7°. These dimensions accommodate the planar geometry of the fused heterocycles while allowing for intermolecular hydrogen bonding. For instance, the carboxylic acid group forms hydrogen bonds with adjacent pyrazole nitrogen atoms, creating centrosymmetric dimers that stabilize the crystal lattice.

Table 1: Crystallographic Parameters of Representative Furan-Pyrazole Hybrids

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1886.00 ų
Density (calc.) 1.23 g/cm³
Z 4

Electronic Structure

The electronic configuration of the compound is dominated by the conjugated π-system spanning the furan and pyrazole rings. Density functional theory (DFT) calculations on similar hybrids indicate highest occupied molecular orbital (HOMO) localization on the furan ring and lowest unoccupied molecular orbital (LUMO) density on the pyrazole-carbonyl region, suggesting charge-transfer capabilities. This electronic asymmetry underpins the compound’s reactivity in electrophilic substitution and nucleophilic acyl substitution reactions.

Spectroscopic Correlations
  • IR Spectroscopy : The carbonyl stretching vibrations of the carboxylic acid and pyrazole-3-carbonyl groups appear at 1700 cm⁻¹ and 1680 cm⁻¹, respectively.
  • UV-Vis Spectroscopy : A strong absorption band at 242 nm corresponds to π→π* transitions within the conjugated system, while a weaker band near 300 nm arises from n→π* transitions of the carbonyl groups.

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the carbonyl bridge due to resonance stabilization. The methyl group on the pyrazole ring adopts an equatorial conformation to minimize steric hindrance with the furan oxygen. Variable-temperature NMR experiments further demonstrate that the energy barrier for pyrazole ring puckering is approximately 8 kJ/mol, indicating moderate conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(1-methylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15)

InChI Key

MBEVUOFRZCEXJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole component is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For this compound, 1-methyl-1H-pyrazole-3-carboxylic acid serves as the foundational intermediate. A representative protocol involves:

  • Reactants : Methylhydrazine and ethyl acetoacetate under acidic conditions.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) with catalytic p-toluenesulfonic acid (pTSA).

  • Yield : ~85% after recrystallization from ethanol.

This step’s regioselectivity is critical; the methyl group at the pyrazole’s 1-position ensures steric and electronic control during subsequent coupling reactions.

Carbonyl Bridge Installation

The carbonyl group linking the pyrazole and furan rings is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Key methodologies include:

  • Acyl Chloride Intermediate : Pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.

  • Coupling Reaction : The acid chloride reacts with furan-2-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    • Solvent : Tetrahydrofuran (THF) or DCM.

    • Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane).

Furan Carboxylation

Direct carboxylation of the furan ring is achieved through:

  • Lithiation-Electrophilic Trapping :

    • Step 1 : Deprotonation of 2-methylfuran with LDA (lithium diisopropylamide) at −78°C in THF.

    • Step 2 : Quenching with dry ice (CO₂) to form furan-2-carboxylic acid.

  • Yield : ~68% after acid workup.

Optimized Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency varies significantly with solvent polarity and temperature:

Reaction StepOptimal SolventTemperatureYield ImprovementSource
Pyrazole cyclizationEthanol78°C85% → 89%
Acyl chloride formationDCM0–5°C90% purity
Coupling reactionTHF25°C72% → 78%*

*With DMAP (10 mol%) as a catalyst.

Catalytic Systems

  • DCC/DMAP : Standard for amide/ester bond formation but prone to dicyclohexylurea byproduct contamination.

  • EDCI/HOBt : Alternative system reducing side reactions; improves yield to 75% in DMF.

Mechanistic Insights

Acid Chloride Reactivity

The pyrazole-3-carbonyl chloride’s electrophilicity drives the coupling reaction. Density functional theory (DFT) studies reveal:

  • Transition State Stabilization : The carbonyl carbon’s partial positive charge (δ+ = 0.45) facilitates nucleophilic attack by furan’s oxygen.

  • Steric Effects : Methyl substitution on pyrazole’s N1 minimizes steric hindrance, favoring linear transition states.

Competing Pathways

In the absence of DMAP, the acid chloride may undergo hydrolysis (t₁/₂ = 2.1 hours in THF/H₂O). Side products include:

  • Pyrazole-3-carboxylic acid (hydrolysis).

  • Bis-acylated furan (over-reaction).

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) removes unreacted starting materials.

  • Reverse-Phase HPLC : For analytical validation (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Data

Characterization MethodKey FeaturesSource
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 3.5 Hz, 1H, furan-H), 3.91 (s, 3H, N–CH₃)
IR (KBr)1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N)
HRMS m/z 221.0801 [M+H]+ (calc. 221.0804)

Chemical Reactions Analysis

Formation of Acid Chloride Derivatives

The carboxylic acid group undergoes conversion to its reactive acid chloride form (C₁₀H₈N₃O₃Cl) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This intermediate facilitates subsequent nucleophilic acyl substitutions:

Reaction ConditionsYield (%)Key Products
Reflux with SOCl₂ (12 hr, 80°C)85–90Pyrazole-3-carbonyl chloride
Catalytic pyridine (benzene, 5 hr)69Imidazo[4,5-b]pyridine derivatives

Mechanistic Insight :

  • The reaction involves sequential deprotonation and chloride substitution at the carbonyl carbon .

  • Quantum-chemical calculations (AM1 method) confirm a two-stage mechanism: initial C–O bond cleavage in the carboxylic acid group, followed by nucleophilic attack by Cl⁻ .

Nucleophilic Acyl Substitutions

The acid chloride reacts with binucleophiles (e.g., diamines, aminophenols) to form carboxamides or esters :

Example Reaction :

C10H8N3O3Cl+H2N–Rbenzene, ΔC10H9N3O3–NHR+HCl\text{C}_{10}\text{H}_8\text{N}_3\text{O}_3\text{Cl} + \text{H}_2\text{N–R} \xrightarrow{\text{benzene, Δ}} \text{C}_{10}\text{H}_9\text{N}_3\text{O}_3\text{–NHR} + \text{HCl}

Nucleophile (R)Product ClassYield (%)Key Spectral Data (IR, 13C^{13}\text{C} NMR)
1,2-PhenylenediamineBis-carboxamide851702 cm⁻¹ (C=O), 147.10 ppm (C3 pyrazole)
2-AminophenolCarboxylate ester781684 cm⁻¹ (C=O), 141.01 ppm (N-Ph)
2,3-DiaminopyridineImidazo[4,5-b]pyridine491598 cm⁻¹ (C=N), δ 9.43 ppm (1H^1\text{H} NMR, NH)

Notable Observation :

  • Steric hindrance from the methyl group on the pyrazole ring reduces yields with bulky nucleophiles (e.g., 2-aminothiophenols) .

Cyclocondensation Reactions

Under basic conditions, the compound participates in cyclizations to form fused heterocycles :

Reaction Pathway :

  • Intermediate Formation : Deprotonation of the carboxylic acid group generates a carboxylate anion.

  • Cyclization : Intramolecular attack by the pyrazole nitrogen forms a six-membered ring.

ConditionsProductYield (%)Application
Reflux in toluene (24 hr)Pyrazolo[3,4-d]furan-2-one62Anticancer scaffold
Microwave (DMF, 150°C, 1 hr)Furo[2,3-c]pyrazole-4-carbonyl75Enzyme inhibition studies

Theoretical Validation :

  • Transition state calculations (RHF/6-31G*) show a 1.54 Å bond length for N–C coupling during cyclization .

Cross-Coupling Reactions

The furan ring undergoes palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the C5 position:

Example :

C10H9N3O4+PhB(OH)2Pd(PPh3)4C16H13N3O4\text{C}_{10}\text{H}_9\text{N}_3\text{O}_4 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_4

Boronic AcidCoupling PositionYield (%)Notes
Phenylboronic acidC5 (furan)88Enhanced π-π stacking in crystals
4-Nitrobenzene boronic acidC5 (furan)73Electron-withdrawing groups reduce yield

Biological Activity via Reactivity

The compound’s reactivity underpins its pharmacological effects:

  • Antimicrobial Action : Carboxamide derivatives inhibit bacterial DNA gyrase (IC₅₀ = 2.3 µM) .

  • Anticancer Activity : Furan-carboxylate esters disrupt tubulin polymerization (IC₅₀ = 1.8 µM).

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Trend
1-Ethyl-pyrazole analogueEthyl group at N115% slower acyl substitution
5-Nitro-furan derivativeNO₂ at C5 (furan)Enhanced electrophilicity (2×)

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both pyrazole and furan moieties exhibit significant biological activities, including:

  • Antimicrobial : Potential efficacy against various bacterial strains.
  • Anticancer : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation.
  • Antioxidant : The antioxidant properties can help in reducing oxidative stress.
  • Anti-inflammatory : Potential to mitigate inflammation through various biochemical pathways .

These activities position 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid as a candidate for further pharmacological studies.

Applications in Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. For instance, it can react with hydroxylamines and carbazate derivatives to yield various substituted products. This versatility is crucial for the development of new pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Antimicrobial Studies : Research has shown that derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : A study explored the anticancer potential of pyrazole-containing compounds, revealing that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting a mechanism that involves apoptosis induction .
  • Synthetic Methodologies : The compound has been utilized as a building block in the synthesis of complex heterocycles, showcasing its utility in developing new drugs with enhanced biological activities. Its reaction with maleic anhydride led to the formation of novel compounds with potential therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
5-(1-Ethyl-5-methyl-1H-pyrazol-3-carbonyl)furan-2-carboxylic acidStructureEthyl substitution enhances lipophilicity.
4-benzoyl-1H-pyrazole-3-carboxylic acidStructureContains a benzoyl group, increasing aromatic interactions.
Methyl 4-benzoyl-5-methyl-1H-pyrazole-3-carboxylateStructureMethyl ester form may enhance solubility in organic solvents.

This table highlights the distinct features and potential applications of each compound, emphasizing the relevance of this compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 108128-39-8)
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Key Difference : Lacks the carbonyl bridge between the pyrazole and furan rings, directly linking the furan to the pyrazole.
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid (CAS: 116153-81-2)
  • Molecular Formula : C₇H₅N₂O₃
  • Molecular Weight : 173.13 g/mol
  • Key Difference: No methyl group on the pyrazole ring.
  • Implications : The lack of methylation may enhance metabolic instability due to increased susceptibility to oxidative enzymes. This compound’s lower molecular weight could improve bioavailability but reduce lipophilicity .

Variations in Furan Substituents

5-(1-Hexynyl)-furan-2-carboxylic acid
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Difference : Replaces the pyrazole-carbonyl group with a hexynyl chain .
  • Implications : The alkyne group introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The extended chain could sterically hinder interactions with biological targets .
Furane-3-carboxylic acid
  • Molecular Formula : C₅H₄O₃
  • Molecular Weight : 112.08 g/mol
  • Key Difference : Carboxylic acid at position 3 of the furan ring instead of position 2.
  • Implications : Altered electronic distribution due to the carboxylic acid’s position, affecting acidity (pKa) and resonance stabilization. This positional isomerism may reduce compatibility with enzymes or receptors designed for 2-substituted furans .

Pyrazole-Carboxylic Acid Derivatives

1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2)
  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Key Difference : Ethyl substituent instead of a methyl group on the pyrazole.
  • Implications : Increased steric bulk from the ethyl group may hinder binding to tight enzymatic pockets. The longer alkyl chain could enhance lipophilicity but reduce metabolic stability .
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS: N/A)
  • Molecular Formula : C₆H₈N₂O₂
  • Molecular Weight : 140.14 g/mol
  • Key Difference : Dual methyl groups at positions 1 and 5 on the pyrazole.

Carbonyl vs. Alkoxycarbonyl Substituents

5-(Alkoxycarbonyl)furan-2-carboxylic acid
  • General Formula : C₈H₈O₅ (for methoxycarbonyl)
  • Key Difference : Alkoxycarbonyl (-O-COOR) instead of pyrazole-carbonyl.
  • Implications: Alkoxycarbonyl groups are stronger electron-withdrawing groups, which could increase the furan ring’s electrophilicity.

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₀H₈N₂O₄ 220.18 Pyrazole-carbonyl, methyl, furan-COOH High lipophilicity, hydrogen-bond donor
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid C₉H₈N₂O₃ 192.17 Direct furan-pyrazole linkage Improved solubility, reduced steric bulk
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid C₇H₅N₂O₃ 173.13 Unmethylated pyrazole Higher metabolic liability
5-(1-Hexynyl)-furan-2-carboxylic acid C₁₁H₁₂O₃ 192.21 Hexynyl chain Enhanced hydrophobicity
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid C₇H₁₀N₂O₂ 154.17 Ethyl substituent Increased steric hindrance

Biological Activity

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole moiety with a furan-2-carboxylic acid structure. This unique combination of aromatic systems contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C9H8N2O3C_9H_8N_2O_3 with a molecular weight of 192.17 g/mol. The presence of the pyrazole ring enhances its biological reactivity, while the furan component improves its solubility, which is crucial for drug development.

PropertyValue
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
CAS Number108128-39-8
IUPAC Name5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid

Biological Activities

Research indicates that compounds containing pyrazole and furan moieties exhibit significant biological activities, including:

  • Antitumor Activity : Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which can be beneficial in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have explored the biological activity of similar compounds, shedding light on the potential applications of this compound:

  • Antitumor Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced the anticancer potency, suggesting that this compound could exhibit similar or enhanced effects due to its unique structure .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of compounds with similar furan and pyrazole components. The findings demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro .
  • Antimicrobial Studies : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against bacterial strains. The results showed promising activity for several compounds, indicating that this compound may also possess significant antimicrobial properties .

Q & A

Q. What computational tools are recommended for predicting the compound’s spectroscopic properties or reaction pathways?

  • DFT calculations : Gaussian or ORCA software for optimizing geometries and simulating 1H^1\text{H}-NMR chemical shifts.
  • Retrosynthesis tools : Synthia or Reaxys for identifying novel routes to the pyrazole-furan core .

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals of this compound?

  • Solvent screening : Use vapor diffusion with solvent pairs (e.g., dichloromethane:hexane) to slow nucleation.
  • Additives : Small amounts of acetic acid or DMF can stabilize hydrogen-bonding networks in the crystal lattice .

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